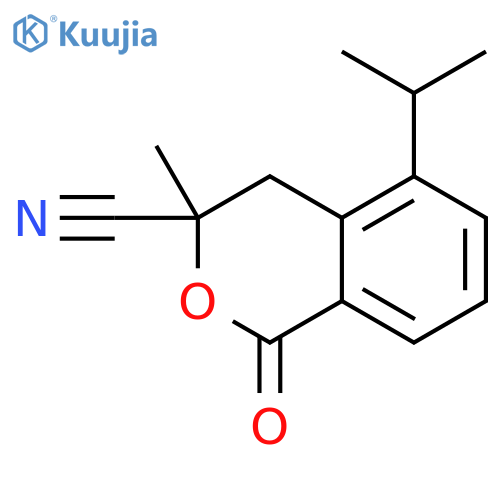Cas no 2138297-71-7 (1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo-)

2138297-71-7 structure
商品名:1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo-
CAS番号:2138297-71-7
MF:C14H15NO2
メガワット:229.274403810501
CID:5260639
1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo- 化学的及び物理的性質
名前と識別子
-
- 1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo-
-
- インチ: 1S/C14H15NO2/c1-9(2)10-5-4-6-11-12(10)7-14(3,8-15)17-13(11)16/h4-6,9H,7H2,1-3H3
- InChIKey: RCVWGRNPGCGUKM-UHFFFAOYSA-N
- ほほえんだ: C1(C)(C#N)OC(=O)C2=CC=CC(C(C)C)=C2C1
1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-397056-0.5g |
3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2138297-71-7 | 0.5g |
$1495.0 | 2023-03-02 | ||
| Enamine | EN300-397056-0.05g |
3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2138297-71-7 | 0.05g |
$1308.0 | 2023-03-02 | ||
| Enamine | EN300-397056-0.25g |
3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2138297-71-7 | 0.25g |
$1432.0 | 2023-03-02 | ||
| Enamine | EN300-397056-2.5g |
3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2138297-71-7 | 2.5g |
$3051.0 | 2023-03-02 | ||
| Enamine | EN300-397056-1.0g |
3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2138297-71-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-397056-0.1g |
3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2138297-71-7 | 0.1g |
$1371.0 | 2023-03-02 | ||
| Enamine | EN300-397056-5.0g |
3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2138297-71-7 | 5.0g |
$4517.0 | 2023-03-02 | ||
| Enamine | EN300-397056-10.0g |
3-methyl-1-oxo-5-(propan-2-yl)-3,4-dihydro-1H-2-benzopyran-3-carbonitrile |
2138297-71-7 | 10.0g |
$6697.0 | 2023-03-02 |
1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo- 関連文献
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
2138297-71-7 (1H-2-Benzopyran-3-carbonitrile, 3,4-dihydro-3-methyl-5-(1-methylethyl)-1-oxo-) 関連製品
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 61389-26-2(Lignoceric Acid-d4)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
